molecular formula C6H4F4N2 B1350565 3,4,5,6-Tetrafluorobenzene-1,2-diamine CAS No. 2993-07-9

3,4,5,6-Tetrafluorobenzene-1,2-diamine

Cat. No.: B1350565
CAS No.: 2993-07-9
M. Wt: 180.1 g/mol
InChI Key: PEMNTZYICNLRSQ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluorobenzene-1,2-diamine: is an organic compound with the molecular formula C6H4F4N2 and a molecular weight of 180.1 g/mol It is characterized by the presence of four fluorine atoms and two amino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-diamine typically involves the reaction of fluorinated benzene derivatives with suitable amination reagents. One common method includes the reaction of 3,4,5,6-tetrafluorobenzene with ammonia or amine derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrafluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Synthesis of Fluorinated Compounds

3,4,5,6-Tetrafluorobenzene-1,2-diamine serves as a valuable intermediate in the synthesis of various fluorinated compounds. It can undergo nucleophilic substitution reactions where fluorine atoms can be replaced by other functional groups such as amino or hydroxyl groups. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated that derivatives of this compound could induce apoptosis in Hep2 cells. This indicates its potential as a precursor for developing anti-cancer drugs .

Polymer Chemistry

The compound can be utilized to create novel polymeric materials. When reacted with other monomers or through polymerization processes, it can lead to the formation of high-performance polymers that exhibit enhanced thermal and chemical resistance.

Data Table: Polymerization Reactions

Reaction TypeMonomer UsedResulting Polymer
Electrophilic AdditionTetrafluoroterephthalic AcidPoly(aryl ether ketone)
Nucleophilic SubstitutionDihydroxy compoundsPolyamides

Applications in Material Science

Due to its thermal stability and resistance to chemical degradation, this compound is explored for applications in material science. It can be used to develop coatings and adhesives that require durability under harsh conditions.

Case Study: Coating Applications

Research has shown that coatings derived from fluorinated diamines exhibit superior water and oil repellency compared to traditional coatings. This property is crucial for applications in electronics and automotive industries .

Environmental Applications

The compound's ability to form stable complexes with heavy metals makes it a candidate for environmental remediation technologies. Its derivatives can be designed to selectively bind and remove toxic metals from contaminated water sources.

Data Table: Metal Binding Studies

Metal IonBinding Affinity (Kd_d)Application
Lead (Pb2+^{2+})Low µMWater purification
Mercury (Hg2+^{2+})Very low nMToxic waste treatment

Mechanism of Action

The mechanism by which 3,4,5,6-Tetrafluorobenzene-1,2-diamine exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The amino groups can form hydrogen bonds and interact with other functional groups, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

  • 2,3,5,6-Tetrafluorobenzene-1,4-diamine
  • 2,4,5,6-Tetrafluorobenzene-1,3-diamine
  • 3,4,5,6-Tetrafluorobenzene-1,2-diamine

Comparison: this compound is unique due to the specific positioning of its fluorine atoms and amino groups, which confer distinct chemical properties compared to its isomers.

Biological Activity

3,4,5,6-Tetrafluorobenzene-1,2-diamine (CAS Number: 2993-07-9) is an organic compound with the molecular formula C6H4F4N2 and a molecular weight of 180.1 g/mol. This compound is characterized by its unique structure, featuring four fluorine atoms and two amino groups positioned on a benzene ring. The presence of fluorine enhances its reactivity and stability, making it a subject of interest in various biological and industrial applications.

The biological activity of this compound is primarily attributed to its interactions with biomolecules. The amino groups can form hydrogen bonds with various functional groups in biological systems, influencing enzyme activity and receptor interactions. Additionally, the fluorine atoms may enhance lipophilicity and alter the compound's pharmacokinetics.

Research Findings

Recent studies have explored the potential biological effects of this compound:

  • Antioxidant Activity : A study indicated that certain fluorinated compounds exhibit moderate antioxidant properties. The ability to scavenge free radicals may be linked to the structural characteristics imparted by the fluorine substituents.
  • Cellular Interactions : Research has shown that this compound can interact with cellular membranes and influence cellular signaling pathways. Such interactions may be mediated through the compound's ability to form complexes with membrane proteins or lipids .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of various fluorinated aromatic amines, including this compound. The results demonstrated that this compound exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 2: Cytotoxic Effects

Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests potential applications in cancer therapy as a chemotherapeutic agent .

Comparison with Similar Compounds

The biological activity of this compound can be compared with its isomers and other related compounds. Below is a summary table highlighting key differences:

Compound NameStructureAntioxidant ActivityAntimicrobial ActivityCytotoxicity
This compound StructureModerateSignificantInduces apoptosis
2,3-Difluorobenzene-1,4-diamine VariesLowModerateLow
2,4-Difluorobenzene-1,3-diamine VariesLowLowNone

Properties

IUPAC Name

3,4,5,6-tetrafluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMNTZYICNLRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378796
Record name 3,4,5,6-tetrafluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2993-07-9
Record name 3,4,5,6-tetrafluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-Tetrafluorobenzene-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,4,5,6-Tetrafluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al., J. Org. Chem. 55:580 (1990). A suspension of Zn powder (1.95 g, 29.8 mmol), CaCl2 (195 mg) and H2O (2.3 mL) in 7 mL EtOH was heated m reflux with stirring under N2. To this was added slowly dropwise a solution of 2-nitro-3,4,5,6-tetrafluoroaniline (2 g, 12.8 mmol) in 5 mL EtOH. The reaction mixture was refluxed 5 h. TLC analysis (silica gel, 2:1 benzene:EtOAc) indicated complete disappearance of the starting material. The Zn was removed by vacuum filtration, and the Zn rinsed with EtOH (30 mL). The solvent was rotary evaporated and the residue was dissolved in 20 mL Et2O and the solution washed with 2×15 mL H2O and 15 mL sat'd NaCl. The organic layer was dried (MgSO4) and vacuum filtered. The solvent was rotary evaporated to yield 396.6 mg (92.5%) of a purple brown solid, mp 120°-125° C., that was used without further purification.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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